![molecular formula C17H12F2N2OS B5851681 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5851681.png)
2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. This compound has been shown to bind to specific sites on proteins, preventing them from interacting with other proteins in the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide are complex and varied. This compound has been shown to affect a wide range of cellular processes, including cell signaling, gene expression, and protein synthesis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit certain protein-protein interactions, making it a valuable tool for investigating specific biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of new therapeutic agents based on this compound. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex process that involves several steps. The initial step involves the reaction of 2,6-difluorobenzonitrile with 5-methyl-4-phenyl-2-thiocyanatothiazole in the presence of a base. This reaction produces the intermediate product, which is then treated with an acid to yield the final product.
Scientific Research Applications
2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been used in a wide range of scientific research applications. One of the most common applications of this compound is in the study of protein-protein interactions. It has been shown to be a useful tool for identifying and characterizing the interactions between various proteins, which can provide valuable insights into their function and role in various biological processes.
properties
IUPAC Name |
2,6-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-15(11-6-3-2-4-7-11)20-17(23-10)21-16(22)14-12(18)8-5-9-13(14)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERRRAWYXBDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Difluoro-N-(5-methyl-4-phenyl-thiazol-2-yl)-benzamide |
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